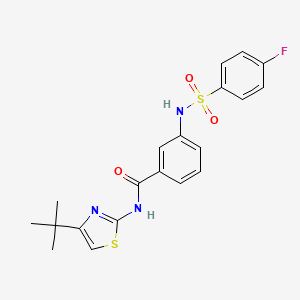![molecular formula C17H15N3O3S2 B6519571 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-63-2](/img/structure/B6519571.png)
4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (ESPTB) is a molecule composed of an ethanesulfonyl group, a pyridin-3-yl group, and a thiazol-2-yl group, all connected to a benzamide group. It is a relatively new molecule, having been discovered in 2020, and it has already been studied extensively for its potential applications in scientific research. ESPTB has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in a variety of laboratory experiments.
Scientific Research Applications
ATM Kinase Inhibition in Cancer Therapy
4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide: has been investigated as an ATM (ataxia telangiectasia mutated) kinase inhibitor. ATM plays a crucial role in DNA damage response and repair. By inhibiting ATM, this compound sensitizes cancer cells to DNA double-strand break-inducing agents. Preclinical studies have demonstrated its potential as an adjunct therapy in combination with existing treatments .
Mechanism of Action
Target of Action
A related compound, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1h-indole-2-carboxamide, has been found to target nur77 , a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
The related compound mentioned above was found to induce nur77-mitochondrial targeting and nur77-dependent apoptosis . This suggests that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The related compound’s action was associated with the induction of nur77-mitochondrial targeting , which is a key event in the apoptosis pathway. This suggests that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may affect similar pathways, leading to downstream effects such as cell death.
Result of Action
The related compound was found to induce nur77-dependent apoptosis , suggesting that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may have similar effects, leading to cell death.
properties
IUPAC Name |
4-ethylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-7-5-12(6-8-14)16(21)20-17-19-15(11-24-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFQWQSSVDIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519503.png)
![2-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519512.png)
![3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519516.png)
![4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519527.png)
![4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519529.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6519536.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6519537.png)

![2-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519550.png)
![3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519562.png)
![4-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519578.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B6519587.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6519594.png)